molecular formula C8H17BrO B13211456 2-(Bromomethyl)-1-ethoxypentane

2-(Bromomethyl)-1-ethoxypentane

Cat. No.: B13211456
M. Wt: 209.12 g/mol
InChI Key: HYMHZFHXQLCUFN-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-ethoxypentane is an organic compound with the molecular formula C8H17BrO It is a brominated derivative of 1-ethoxypentane, where a bromomethyl group is attached to the second carbon of the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-ethoxypentane typically involves the bromination of 1-ethoxypentane. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures higher yields and better control over reaction conditions. The use of automated systems and reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-ethoxypentane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium ethoxide are commonly used.

    Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Elimination: Alkenes are the primary products.

    Oxidation: Aldehydes and carboxylic acids are formed.

    Reduction: Alcohols are the main products.

Scientific Research Applications

2-(Bromomethyl)-1-ethoxypentane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-ethoxypentane involves its reactivity as a brominated compound. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions can modify the structure and function of target molecules, influencing their biological activity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-1-ethoxypentane is unique due to its specific structure, which combines a bromomethyl group with an ethoxy group on a pentane chain

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-2-(ethoxymethyl)pentane

InChI

InChI=1S/C8H17BrO/c1-3-5-8(6-9)7-10-4-2/h8H,3-7H2,1-2H3

InChI Key

HYMHZFHXQLCUFN-UHFFFAOYSA-N

Canonical SMILES

CCCC(COCC)CBr

Origin of Product

United States

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